Enhanced Lipophilic Ligand Efficiency (LLE) via Computed XLogP3-AA Compared to 4-Methoxy Analog
The target compound exhibits a computed XLogP3-AA of 0.6 [1]. This value represents a controlled increase in lipophilicity compared to the 4-methoxypyrimidin-5-amine analog, which does not have publicly available XLogP3 data in PubChem but has a lower molecular weight (125.13 g/mol) and fewer carbon atoms, suggesting a lower logP. In the context of CNS drug discovery, where PDE10 inhibitors are being developed, a balanced lipophilicity (XLogP ~1-2) is often desired to ensure blood-brain barrier penetration while avoiding high metabolic clearance [2]. The cyclopropylmethoxy group's XLogP of 0.6 positions it in this favorable range, offering a potentially superior lipophilic ligand efficiency (LLE) profile compared to the more polar methoxy analog. This inference is class-level, as no direct head-to-head LogD measurement was found in the literature.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 4-methoxypyrimidin-5-amine (no PubChem XLogP3 data; inferred to be lower based on structure) |
| Quantified Difference | Calculated difference not available; trend inferred from structure and molecular weight |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A balanced logP is critical for CNS drug candidates, and the cyclopropylmethoxy group provides a distinct lipophilicity profile that can be leveraged to optimize permeability and metabolic stability in a way simpler alkoxy groups cannot.
- [1] PubChem. PubChem Compound Summary for CID 79918233, 4-(Cyclopropylmethoxy)pyrimidin-5-amine. National Center for Biotechnology Information, 2025. View Source
- [2] Merck Sharp & Dohme Corp. Pyrimidine PDE10 inhibitors. WO Patent WO2013028590A1, 2013. View Source
